Centbucridine
Overview
Description
Centbucridine is a polymethyl quino compound that is primarily used as an anesthetic agent . It is mostly used during dental extraction and surgery procedures as a local anesthetic . This compound works by reducing the excitations in the nerve endings and prohibiting any further electrical conduction in the peripheral nerves . It is not only safer and more effective than the currently available local anesthetic, lignocaine but also has features that give it better acceptability .
Scientific Research Applications
Local Anesthetic Potential
Centbucridine, a new quinoline derivative, has been identified as a potent local anesthetic. Studies have shown that it is 5-8 times as active as lidocaine and highly effective for infiltration anesthesia at a concentration of 0.5%. Its effectiveness and safety as a local anesthetic were confirmed in preliminary studies on human volunteers (Samsi et al., 1983). Another study compared the efficacy and tolerability of this compound (0.5%) with lidocaine (2%) in dental extractions, finding comparable degrees of analgesia and tolerability (Vacharajani et al., 1983).
Non-Genotoxic Properties
Research exploring the genotoxicity of this compound in mice using various assays (chromosome aberrations, sister chromatid exchange, DNA-strand breaks) indicated that this compound was not genotoxic (Giri et al., 1992).
Stability and Degradation
An investigation into the degradation of this compound in aqueous solutions using thin-layer chromatography revealed the presence of degradation products and suggested an unknown pathway for acridone production (Baveja & Singh, 1987).
Comparative Studies with Other Anesthetics
A study comparing 0.5% this compound and 2% Lignocaine with Adrenaline in oral surgery found this compound to be an ideal local anesthetic agent with no effects on cardiovascular parameters (Dugal et al., 2009). In another study focusing on intraocular surgery, this compound was compared with lidocaine hydrochloride, showing satisfactory results as an injectable or topical anesthesia (Beri et al., 1997).
Dental Procedures
In dentistry, this compound was found to be effective with a significant duration of anesthesia and was well tolerated, making it a suitable alternative for patients whocannot tolerate lignocaine or where adrenaline is contraindicated (Mansuri et al., 2011). A study on bilateral extraction of mandibular premolar using nerve block anesthesia compared this compound and lignocaine, highlighting this compound's inherent vasoconstrictor property, longer duration of action, and better cardiovascular stability (Shrihari et al., 2017). Similarly, a study comparing these agents for dental procedures in children found no significant difference in onset, duration, and depth of anesthesia (Gune & Katre, 2020).
Ocular Use
In ophthalmology, this compound has shown promise. A study comparing this compound and lignocaine as topical anesthetics found that this compound had prolonged surface anaesthetic and analgesic actions, which may be advantageous for longer duration ophthalmic microsurgeries (Biswas et al., 2003).
Cardiovascular Effects
Research on the effects of this compound and lignocaine on biochemical changes in isoproterenol-induced ischemia in rats suggested that both drugs inhibit lipolysis and may inhibit phospholipases, leading to protection against ischemia-induced changes (Dikshit & Srimal, 1991).
Mechanism of Action
properties
IUPAC Name |
N-butyl-1,2,3,4-tetrahydroacridin-9-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2.ClH/c1-2-3-12-18-17-13-8-4-6-10-15(13)19-16-11-7-5-9-14(16)17;/h4,6,8,10H,2-3,5,7,9,11-12H2,1H3,(H,18,19);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXPBZLHQSPLKQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=C2CCCCC2=NC3=CC=CC=C31.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
82636-28-0 | |
Record name | Centbucridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082636280 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BUCRICAINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9984N9R4G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.